molecular formula C22H19FN2O5 B11461698 7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11461698
M. Wt: 410.4 g/mol
InChI Key: PDAVTFSDVFPEMO-UHFFFAOYSA-N
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Description

The compound 7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl and 4-Fluorophenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Hydroxylation and Carboxylation: The hydroxyl and carboxylic acid groups are introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-Dimethoxyphenyl)-1-phenyl-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • 7-(3,4-Dimethoxyphenyl)-1-(4-chlorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Uniqueness

The presence of the 4-fluorophenyl group in 7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-hydroxy-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C22H19FN2O5

Molecular Weight

410.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C22H19FN2O5/c1-29-17-8-3-12(9-18(17)30-2)15-10-19(26)24-20-16(22(27)28)11-25(21(15)20)14-6-4-13(23)5-7-14/h3-9,11,15H,10H2,1-2H3,(H,24,26)(H,27,28)

InChI Key

PDAVTFSDVFPEMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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